molecular formula C22H16N4O B2546723 2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile CAS No. 326022-90-6

2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile

Cat. No. B2546723
CAS RN: 326022-90-6
M. Wt: 352.397
InChI Key: DVLCLJMXJVXATP-KGENOOAVSA-N
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Description

Asymmetric Syntheses of Pyrrolidines

The study presented in paper focuses on the synthesis of chiral pyrrolidine synthons, which are valuable intermediates in organic synthesis. The research describes a one-step synthesis of a novel chiral pyrrolidine synthon using benzotriazole, 2,5-dimethoxytetrahydrofuran, and (S)-phenylglycinol, achieving an 80% yield. The crystal structure of the resulting compound was confirmed through X-ray crystallography. This synthon was further reacted with various organometallic reagents to produce chiral 2-substituted and 2,5-disubstituted pyrrolidines.

Synthesis of Pyridinylidene-Propanedinitriles

In paper , researchers synthesized a series of new pyridinylidene-propanedinitriles by reacting N1,N2-diarylamidines with a specific cyclopropenylidene propanedinitrile. The structures of the synthesized compounds were determined using NMR spectroscopy and NOE experiments. This study contributes to the field by providing a method for the synthesis of novel pyridinylidene derivatives, which could have potential applications in various chemical reactions.

Regioselectivity in Cyclization Reactions

The research in paper explores the regioselectivity of reactions between quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds. The reactions produced substituted 2-amino-4-(1-methylpyridinium-3-yl)-4H-pyran iodides with high regioselectivity. The crystal structure of one of the resulting compounds was investigated using X-ray structural analysis, providing insights into the molecular structure of these cyclization products.

Synthesis and Reactions of Multifunctional Pyridine Derivatives

Paper introduces the synthesis of a previously unreported multifunctional pyridine derivative. The compound was synthesized by reacting pyridine-2,6-bis-(3-oxo-3propanenitrile) with dimethylformamide-dimethylacetal (DMF-DMA). This versatile compound was then used to synthesize a variety of heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, and other nitrogen-containing heterocycles. The study provides a new route for the synthesis of complex pyridine-based compounds that could be useful in various chemical applications.

Scientific Research Applications

Synthesis and Structural Characterization

  • Heavily Substituted 2-Aminopyridines Synthesis : Research has shown that 2-aminopyridines can be elaborated through the displacement of a methylsulfinyl group, indicating a method for synthesizing complex pyridine derivatives which may include structures similar to the specified compound (Teague, 2008).

  • Novel Pentadentate Ligands : A study reported the synthesis of a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core, which shows how complex nitrogen-containing compounds can be synthesized for potential use in metal complexation (Schmidt, Wiedemann, & Grohmann, 2011).

  • Heterocyclic Chemistry : The synthesis of heterocyclic compounds through reactions involving dicyanomethylene compounds highlights the potential for creating a variety of biologically active molecules, suggesting applications in developing new therapeutic agents (Hassan, Mourad, & Abou-Zeid, 2008).

Potential Applications

  • Antimicrobial and Antitumor Activities : Research into 2-arylhydrazononitriles and their derivatives has shown promising antimicrobial and antitumor activities, indicating the potential of such compounds in medical research and treatment strategies (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

  • Electronic and Optical Properties : Studies on organo-electronic chalcone derivatives, including compounds with structural similarities, have investigated their crystal structures and optical properties. Such research highlights the potential use of these compounds in developing materials for electronic and photonic applications (Belahlou et al., 2020).

  • Electrochromic Polymers : The synthesis and application of electrochromic polymers based on dithienylpyrroles for high-contrast electrochromic devices suggest potential applications in smart windows, displays, and other technologies requiring adjustable transparency or coloration (Su, Chang, & Wu, 2017).

properties

IUPAC Name

2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c1-25-12-7-10-19(25)14-21(22(27)17-8-3-2-4-9-17)26-13-6-5-11-20(26)18(15-23)16-24/h2-14H,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLCLJMXJVXATP-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C(\C(=O)C2=CC=CC=C2)/N3C=CC=CC3=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile

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